molecular formula C19H12FN5O7 B5013970 N-(3-fluorophenyl)-4-(2,4,6-trinitroanilino)benzamide

N-(3-fluorophenyl)-4-(2,4,6-trinitroanilino)benzamide

Cat. No.: B5013970
M. Wt: 441.3 g/mol
InChI Key: OVBRIZRWKKTAPY-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-(2,4,6-trinitroanilino)benzamide is an organic compound that belongs to the class of aromatic amides This compound features a benzamide core substituted with a 3-fluorophenyl group and a 2,4,6-trinitroanilino group

Properties

IUPAC Name

N-(3-fluorophenyl)-4-(2,4,6-trinitroanilino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN5O7/c20-12-2-1-3-14(8-12)22-19(26)11-4-6-13(7-5-11)21-18-16(24(29)30)9-15(23(27)28)10-17(18)25(31)32/h1-10,21H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBRIZRWKKTAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-(2,4,6-trinitroanilino)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-fluorophenylamine and 2,4,6-trinitroaniline intermediates. These intermediates are then coupled through an amide bond formation reaction, often using reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base (e.g., triethylamine).

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment, large-scale reactors, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-(2,4,6-trinitroanilino)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a catalyst (e.g., Pd/C) or chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding aniline derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-(2,4,6-trinitroanilino)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro groups suggests potential interactions with redox-sensitive targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-(2,4,6-trinitroanilino)benzamide
  • N-(3-bromophenyl)-4-(2,4,6-trinitroanilino)benzamide
  • N-(3-methylphenyl)-4-(2,4,6-trinitroanilino)benzamide

Uniqueness

N-(3-fluorophenyl)-4-(2,4,6-trinitroanilino)benzamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, potentially leading to improved pharmacokinetic properties.

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